molecular formula C23H23NO4 B2808940 (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one CAS No. 690214-76-7

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2808940
CAS No.: 690214-76-7
M. Wt: 377.44
InChI Key: OTRYCYVHJOIWCN-SDNWHVSQSA-N
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Description

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-(diethylamino)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 8-methoxy-2H-chromen-2-one and 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine. This reaction forms the (E)-3-(3-(4-(diethylamino)phenyl)acryloyl) intermediate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-2-one or phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, dyes, or sensors.

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxycoumarin share structural similarities with (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one.

    Flavonoids: Compounds such as quercetin and kaempferol also have structural similarities and exhibit diverse biological activities.

Uniqueness

This compound is unique due to the presence of the diethylamino group and the specific substitution pattern on the chromen-2-one core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-4-24(5-2)18-12-9-16(10-13-18)11-14-20(25)19-15-17-7-6-8-21(27-3)22(17)28-23(19)26/h6-15H,4-5H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYCYVHJOIWCN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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